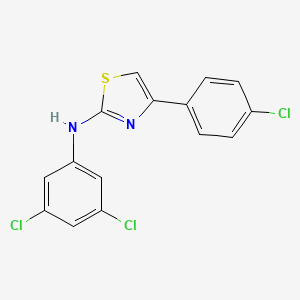
4-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole class It is characterized by the presence of a thiazole ring, substituted with chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution Reactions: The chlorophenyl groups are introduced via nucleophilic substitution reactions, where chlorinated aromatic compounds react with the thiazole ring under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring or the chlorophenyl groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic conditions with solvents like dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Amino or thiol-substituted thiazole derivatives.
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It is incorporated into polymers to improve their thermal and chemical stability.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: The compound is explored for its potential as a therapeutic agent in treating diseases like cancer and bacterial infections.
Industry:
Pesticides: It is used in the formulation of pesticides due to its ability to disrupt biological processes in pests.
Wirkmechanismus
The compound exerts its effects primarily through interaction with biological macromolecules. It binds to specific enzymes or receptors, inhibiting their activity. The thiazole ring and chlorophenyl groups play a crucial role in its binding affinity and specificity. The molecular targets include enzymes involved in cell wall synthesis in bacteria and receptors involved in cell signaling pathways in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Chlorophenyl)-N-phenyl-1,3-thiazol-2-amine
- 4-(4-Bromophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine
- 4-(4-Methylphenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine
Comparison:
- Binding Affinity: 4-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine exhibits higher binding affinity due to the presence of multiple chlorine atoms, enhancing its interaction with biological targets.
- Reactivity: The compound is more reactive in substitution reactions compared to its analogs with fewer or different substituents.
- Applications: While similar compounds may share applications in catalysis and material science, this compound is unique in its potent antimicrobial and enzyme inhibition properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for further research and application development.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-3-1-9(2-4-10)14-8-21-15(20-14)19-13-6-11(17)5-12(18)7-13/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZNTVGJLEMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
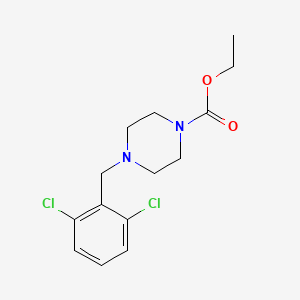
![3-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B4993194.png)
![2-{[(2-Bromophenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4993202.png)
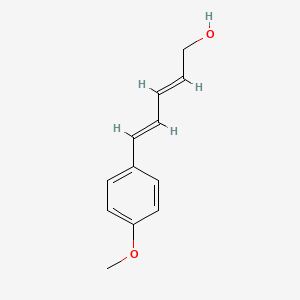
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4993209.png)
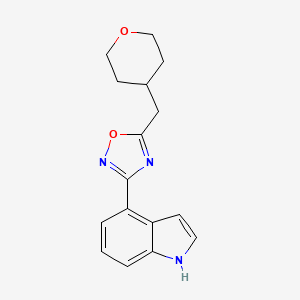
![1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B4993228.png)
![3,5-diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4993238.png)
![1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4993240.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4993242.png)

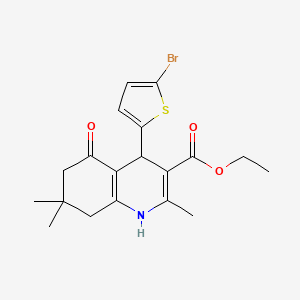
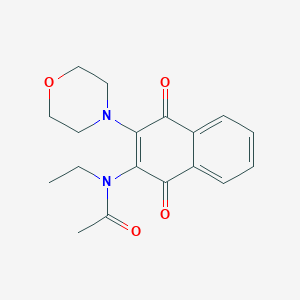
![ETHYL 2-{4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETATE](/img/structure/B4993280.png)
